

Benchmarking Dichloron's Potency and Selectivity Against Industry Standards: A Comparative Guide

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Compound of Interest

Compound Name: *Dichloron*
Cat. No.: *B15347192*

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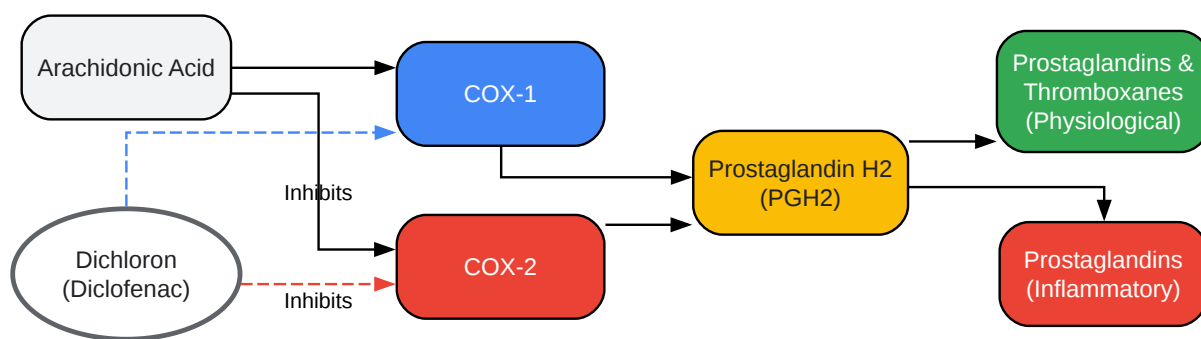
This guide provides an objective comparison of **Dichloron** (active ingredient: Diclofenac), a non-steroidal anti-inflammatory drug (NSAID), with other common NSAIDs. The focus is on the potency and selectivity of these compounds against cyclooxygenase (COX) enzymes, which are the primary targets of NSAIDs. The data presented is based on in vitro studies and is intended to provide a comparative framework for research and development purposes.

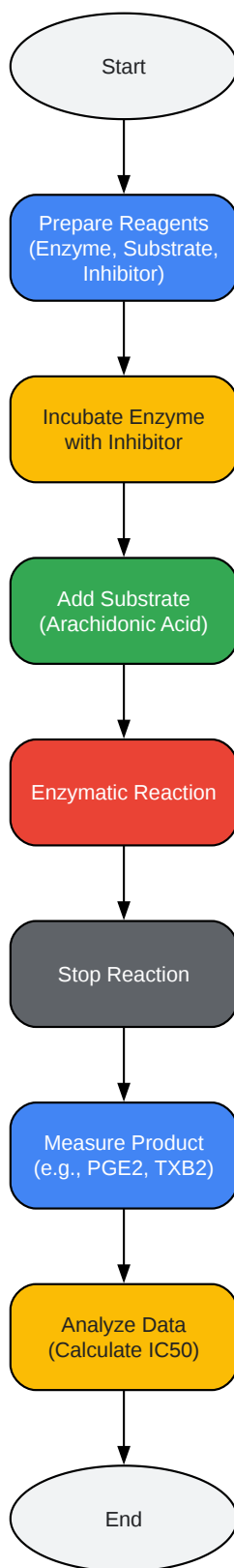
Mechanism of Action: Inhibition of Prostaglandin Synthesis

Diclofenac, like other NSAIDs, exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of COX enzymes.^{[1][2][3][4]} There are two main isoforms of this enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in many tissues and is involved in physiological functions such as protecting the gastric mucosa.^{[5][6]} In contrast, COX-2 is typically induced by inflammatory stimuli and is a key mediator of pain and inflammation.^{[5][6]} The relative inhibition of these two isoforms determines the efficacy and side-effect profile of an NSAID.

Signaling Pathway: Arachidonic Acid Cascade

The following diagram illustrates the role of COX enzymes in the arachidonic acid signaling pathway, leading to the production of prostaglandins.





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